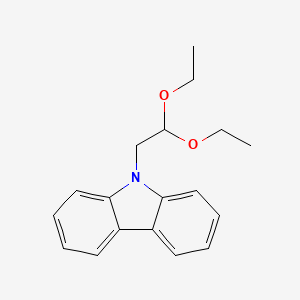

9-(2,2-diethoxyethyl)-9H-carbazole

Description

A Glimpse into the World of Carbazole (B46965) Derivatives

Carbazole derivatives are a broad class of organic compounds built upon the foundational 9H-carbazole structure, which consists of two benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring. researchgate.net This aromatic heterocycle has proven to be a "privileged scaffold" in medicinal chemistry and materials science due to its remarkable biological activity and unique photophysical properties. researchgate.netnih.gov

Historically isolated from coal tar, carbazoles are now readily accessible through various synthetic routes, allowing for the creation of a diverse library of derivatives. nih.govrsc.org These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. researchgate.netontosight.ai In the realm of materials science, carbazole derivatives are prized for their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices, owing to their excellent charge-transporting and fluorescent properties. rsc.orgnih.gov

The Strategic Advantage of N-Functionalized Carbazoles

Among the various strategies for modifying the carbazole framework, functionalization at the nitrogen atom (N-functionalization) holds a position of particular significance. This approach allows for the introduction of a wide range of substituents, profoundly influencing the molecule's steric and electronic properties. nih.govmdpi.com

The ability to tailor the N-substituent provides a powerful tool for designing novel molecular architectures with specific functions. nih.gov For instance, the introduction of bulky or flexible groups at the nitrogen atom can modulate the solubility, crystal packing, and film-forming properties of the resulting materials. Furthermore, N-functionalization can be used to tune the photophysical characteristics of the carbazole core, leading to the development of new fluorescent probes and emissive materials. In medicinal chemistry, N-substituted carbazoles have garnered considerable interest for their potential therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. nih.gov

Spotlight on 9-(2,2-diethoxyethyl)-9H-carbazole: A Compound of Growing Interest

Within the vast landscape of N-functionalized carbazoles, this compound has emerged as a compound of specific research focus. The rationale behind this interest lies in the unique structural features imparted by the 2,2-diethoxyethyl group. This substituent introduces a flexible and polar side chain containing an acetal (B89532) functionality.

The presence of the diethoxyethyl group offers several potential advantages. It can enhance the solubility of the carbazole core in common organic solvents, facilitating its processing and incorporation into various materials. The acetal group also presents a reactive handle for further chemical transformations, opening up avenues for the synthesis of more complex carbazole-based structures. Research trajectories for this compound are currently exploring its potential as a building block for the synthesis of novel polymers, as a precursor for the generation of other functionalized carbazoles, and as a component in the development of new materials for electronic and optoelectronic applications.

| Property | Value |

| Molecular Formula | C20H25NO2 |

| Molecular Weight | 311.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | Approx. 450.9 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

9-(2,2-diethoxyethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-20-18(21-4-2)13-19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12,18H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPOZQBIMXOJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365445 | |

| Record name | 9-(2,2-diethoxyethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74914-81-1 | |

| Record name | 9-(2,2-diethoxyethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 2,2 Diethoxyethyl 9h Carbazole and Its Derivatives

Strategies for N-Alkylation of 9H-Carbazole with Diethoxyethyl Moieties

The introduction of the 2,2-diethoxyethyl group at the 9-position of the carbazole (B46965) ring is a crucial step in the synthesis of more complex derivatives. This transformation is typically achieved through the N-alkylation of 9H-carbazole.

Direct Alkylation via Classical Synthetic Routes

Direct N-alkylation represents the most straightforward and widely employed method for the synthesis of 9-(2,2-diethoxyethyl)-9H-carbazole. This classical approach involves the reaction of the carbazole anion, generated in situ by a base, with a suitable electrophile, typically 2-bromo-1,1-diethoxyethane.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A variety of bases can be utilized to deprotonate the acidic N-H of the carbazole, with common choices including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). scispace.com The selection of the base and solvent system can influence the reaction rate and yield. For instance, the use of a strong base like KOH in DMF is effective for achieving complete deprotonation and subsequent alkylation. scispace.com

Microwave irradiation has emerged as a modern technique to accelerate these classical alkylation reactions. thieme-connect.de By using a solid support like potassium carbonate to adsorb the 9H-carbazole and the alkyl halide, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, often leading to high yields of the N-alkylated product. thieme-connect.de

Table 1: Representative Conditions for Direct N-Alkylation of 9H-Carbazole

| Alkylating Agent | Base | Solvent | Conditions | Outcome |

| 2-Bromo-1,1-diethoxyethane | KOH | DMF | Room temperature to moderate heating | High yield of this compound |

| Alkyl Halides (general) | K₂CO₃ (adsorbed) | Solvent-free | Microwave irradiation (450W), 4-10 min | High yields (79-95%) of N-alkylated carbazoles thieme-connect.de |

Brønsted Acid-Catalyzed Annulation involving Diethoxyethyl Precursors

Brønsted acid-catalyzed reactions are a cornerstone in the synthesis of heterocyclic compounds. nih.gov In the context of carbazole synthesis, Brønsted acids are typically employed in annulation reactions, which are ring-forming processes to construct the carbazole skeleton itself, for instance, from substituted indoles or N-arylnaphthalen-2-amines. nih.govnih.gov

However, the direct N-alkylation of a pre-formed 9H-carbazole with a diethoxyethyl group via a Brønsted acid-catalyzed pathway is less common. Such reactions are more typically facilitated by bases that deprotonate the carbazole nitrogen, enhancing its nucleophilicity. While Brønsted acids can catalyze certain N-acyliminium cyclization cascades, nih.govresearchgate.net their application for the specific N-alkylation with an acetal-containing fragment like the diethoxyethyl group is not a standard or widely reported methodology. The acidic conditions required for such a reaction could potentially lead to the hydrolysis of the diethoxyethyl acetal (B89532), complicating the synthesis. Therefore, classical base-mediated alkylation remains the preferred method for this particular transformation.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. thieme-connect.de Several one-pot methods have been developed for the synthesis of the carbazole core. organic-chemistry.orgrsc.org For example, a microwave-assisted, palladium-catalyzed tandem reaction combining Buchwald-Hartwig amination and direct arylation allows for the synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes in a single pot. organic-chemistry.org

While these methods are powerful for constructing the carbazole framework, the direct one-pot synthesis of this compound from simple precursors is not extensively documented. An analogous one-pot procedure has been reported for the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, where the alkylation of carbazole with 1,2-dibromoethane (B42909) is followed by an in-situ elimination to form the vinyl group. mdpi.com A similar conceptual approach could potentially be developed for this compound, although this remains an area for further research.

Advanced Functionalization of the Carbazole Core for Structure-Property Modulation

Following the introduction of the 9-(2,2-diethoxyethyl) substituent, further functionalization of the carbazole's aromatic core can be undertaken to modulate its electronic and physical properties. Transition metal-catalyzed C-H activation has become a powerful tool for this purpose. consensus.app

Transition Metal-Catalyzed C-H Activation and Functionalization of Carbazole Frameworks

Transition metal catalysis provides a versatile platform for the direct introduction of new substituents onto the carbazole ring system, avoiding the need for pre-functionalized starting materials. consensus.app Catalytic systems based on palladium, rhodium, and iridium have been successfully employed for the C-H functionalization of carbazoles. chim.it The 9-substituent, in this case, the diethoxyethyl group, can play a role in directing the regioselectivity of these reactions.

The regioselective functionalization of the carbazole core is a key challenge in the synthesis of well-defined derivatives. The positions C-1, C-2, C-3, and C-4 of the carbazole ring exhibit different reactivities, which can be exploited for selective transformations. Directing groups are often installed to control the position of C-H activation. chim.it For instance, a pyrimidine (B1678525) group at the 9-position can direct Ir(III)-catalyzed C-H activation to the C-1 position. chim.it

In the absence of a strong directing group, the inherent electronic properties of the carbazole nucleus and the nature of the catalyst dictate the outcome. Recently, methods using transient directing mediators, such as norbornene in palladium-catalyzed reactions, have been developed to achieve direct C-H alkylation of carbazoles without the need for a pre-installed directing group. nih.gov These advanced methodologies open up possibilities for the regioselective alkylation and arylation of this compound, allowing for the synthesis of a wide range of novel materials with tailored functionalities. nih.gov

Table 2: Transition Metal-Catalyzed C-H Functionalization of Carbazoles

| Catalyst System | Directing Group/Mediator | Position(s) Functionalized | Type of Functionalization |

| [RhCp*Cl₂]₂/AgSbF₆ | N-containing directing groups | C1 | Alkylation chim.it |

| Pd(OAc)₂ | Norbornene (transient mediator) | C1 | Alkylation, Acylation nih.gov |

| Ir(III) catalysts | Pyrimidine | C1 | Alkylation chim.it |

Gold-Catalyzed Carbene Transfer Reactions for Polyfunctionalization

Gold catalysts have emerged as powerful tools for C-H functionalization reactions. In the context of carbazole chemistry, gold-catalyzed carbene transfer reactions enable the introduction of multiple carbene fragments onto the carbazole framework. d-nb.infonih.gov This method has been shown to be highly efficient for the multiple C-H functionalization of carbazole heterocycles with diazoalkanes. nih.gov Researchers have demonstrated that gold catalysts play a distinct role in facilitating these reactions, allowing for the introduction of up to six carbene fragments onto molecules containing multiple carbazole units. nih.govnih.gov This approach is not limited to simple carbazoles; N-alkyl and N-aryl carbazoles also undergo double C-H functionalization in good to high yields. d-nb.infonih.gov A one-pot, stepwise approach can even be used to introduce two different carbene fragments, enabling orthogonal deprotection and further derivatization. nih.govnih.gov

Cross-Coupling Reactions in the Synthesis of this compound Analogs

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Ullmann couplings are particularly relevant for the synthesis of analogs of this compound.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl or vinyl halides and boronic acids or esters. This reaction has been widely used to synthesize a variety of carbazole derivatives. For instance, (E)-9-(2-iodovinyl)-9H-carbazole has been utilized as a building block in palladium-catalyzed Suzuki-Miyaura reactions to produce new carbazole-containing (E,E)-buta-1,3-dienes. nih.gov The reaction is known for its efficiency and tolerance of a wide range of functional groups. researchgate.netnih.gov Researchers have also described a one-step synthesis of 9,10-diarylanthracenes via a bis-Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst. researchgate.net

The Ullmann coupling is a classic method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst. This reaction is instrumental in the synthesis of N-aryl carbazoles. The traditional Ullmann reaction for synthesizing symmetric biaryls involves copper-catalyzed coupling at high temperatures. organic-chemistry.org More recent developments include "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. organic-chemistry.org A notable advancement is the visible light-mediated Ullmann-type C-N coupling of carbazole derivatives with aryl iodides, offering a milder reaction condition. nih.gov

Characterization Methodologies for this compound and its Derivatives

Once synthesized, the structural confirmation of this compound and its derivatives is crucial. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic Analysis (e.g., NMR, FT-IR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules.

NMR Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For example, the ¹H NMR spectrum of 4,5-bis((9-ethyl-9H-carbazol-3-yl)oxy)phthalonitrile in CDCl₃ provides key structural information. rsc.org Similarly, the synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) was confirmed using ¹H NMR, ¹³C{¹H} NMR, and ³¹P{¹H} NMR spectroscopy. researchgate.net The characterization of a carbazole-substituted norbornene comonomer, 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole, was also achieved through NMR. tuni.fi

FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride shows characteristic peaks for aromatic C-H, C=O, C=C, C=S, and C-S bonds. researchgate.net In the synthesis of new 9H-carbazole derivatives, FT-IR was used alongside TLC and ¹H-NMR to confirm the structures of the prepared compounds. researchgate.net The FT-IR spectrum of 9-ethyl-9H-carbazol-3-ol also provides crucial data for its characterization. rsc.org

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. The ESI-mass spectrum of 9-ethyl-9H-carbazol-3-ol was used for its characterization. rsc.org Similarly, MALDI-TOF mass spectrometry was employed to confirm the molecular weight of 4-((9-ethyl-9H-carbazol-3-yl)oxy)-5-hydroxyphthalonitrile and 4,5-bis((9-ethyl-9H-carbazol-3-yl)oxy)phthalonitrile. rsc.org The NIST WebBook provides mass spectrometry data for related compounds like 2-methyl-9H-carbazole, which has a molecular weight of 181.2331. nist.gov

Crystallographic Analysis of this compound and its Derivatives Undergoes Further Investigation

Detailed structural information for the specific chemical compound this compound, as determined by X-ray crystallography, is not publicly available in the searched resources. While the solid-state conformation of this molecule is of significant interest for understanding its material properties, dedicated crystallographic studies have yet to be published or indexed in common databases.

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of a material. For carbazole derivatives, understanding the planarity of the carbazole moiety, the orientation of substituents, and the nature of crystal packing is crucial for applications in organic electronics, pharmaceuticals, and materials science.

Although data for the title compound is elusive, crystallographic studies on a variety of other carbazole derivatives have been reported. These studies reveal a rich diversity in their solid-state structures, influenced by the nature and position of various substituents on the carbazole core.

For instance, analysis of related carbazole structures frequently reveals a nearly planar carbazole ring system. The substituents, however, can adopt a range of conformations relative to this plane, significantly impacting molecular packing and electronic properties. Common intermolecular interactions observed in the crystal lattices of carbazole derivatives include hydrogen bonding, particularly when suitable functional groups are present, and π-π stacking interactions between the aromatic carbazole rings. These interactions play a critical role in stabilizing the crystal structure and influencing charge transport characteristics in organic semiconductor applications.

To illustrate the type of data obtained from such studies, a table summarizing crystallographic information for several reported carbazole derivatives is presented below. This table highlights the kind of detailed structural parameters that would be determined for this compound should a single crystal be successfully grown and analyzed.

Photophysical Characteristics and Spectroscopic Analysis of 9 2,2 Diethoxyethyl 9h Carbazole

Absorption and Emission Spectroscopy of N-Functionalized Carbazole (B46965) Chromophores

The electronic absorption and emission spectra of N-functionalized carbazoles, including 9-(2,2-diethoxyethyl)-9H-carbazole, are governed by π-π* transitions within the aromatic carbazole core. The absorption spectra typically exhibit distinct bands in the ultraviolet (UV) region. For carbazole derivatives, characteristic absorption bands are generally observed between 290 nm and 350 nm. researchgate.netnih.gov These bands are associated with transitions to the first and second excited singlet states (S1 and S2).

The substitution at the nitrogen atom, such as the 2,2-diethoxyethyl group, generally causes minor shifts in the absorption maxima compared to the parent carbazole. researchgate.net The primary absorption peaks for N-alkylated carbazoles are typically attributed to the π-π* transitions of the carbazole moiety. nih.gov For instance, N-phenyl carbazole shows an excitation peak around 340 nm. aatbio.com The specific absorption maxima for this compound are influenced by the electronic nature of the substituent and its interaction with the carbazole ring.

The fluorescence emission spectra of N-functionalized carbazoles are typically observed in the near-UV to violet region of the electromagnetic spectrum, often appearing as a mirror image of the lowest energy absorption band. mdpi.com Upon excitation, these molecules relax to the ground state by emitting photons, a process known as fluorescence. The emission wavelength is sensitive to the molecular structure and the surrounding environment. For example, the emission bands for carbazole are observed in the 330–420 nm range. mdpi.com The presence of the N-substituent can lead to a slight bathochromic (red) shift in the emission spectrum.

Table 1: Spectroscopic Data for Representative N-Functionalized Carbazole Chromophores

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| N-Phenyl Carbazole | 340 | 343 | Cyclohexane |

| 9-Benzyl-9H-carbazole derivative (Bncz 1) | ~340 | 346 | Ethanol |

| Carbazole | ~293, 324, 337 | ~338, 351 | n-Heptane |

| 3,6-di-tert-butylcarbazole | ~303, 335, 349 | ~357, 372 | n-Heptane |

This table is generated based on data from similar carbazole derivatives to illustrate typical spectral ranges. aatbio.commdpi.comclockss.org The exact values for this compound may vary.

Excited State Dynamics and Intramolecular Charge Transfer (ICT) Processes

The excited-state dynamics of carbazole derivatives are complex and can involve processes such as intramolecular charge transfer (ICT), intersystem crossing (ISC) to the triplet state, and vibrational relaxation. mdpi.comnih.gov For many N-substituted carbazoles, especially those with donor-acceptor structures, ICT is a key process that influences their photophysical properties. imist.maimist.ma In an ICT process, photoexcitation leads to a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part.

In the case of this compound, the carbazole moiety acts as the primary chromophore and electron donor. The 2,2-diethoxyethyl group is generally considered to be an electronically neutral or weakly donating alkyl substituent. Therefore, significant ICT character in the excited state of this specific molecule is less pronounced compared to carbazoles substituted with strong electron-withdrawing groups. However, subtle changes in the charge distribution upon excitation are still expected.

Studies on related carbazole dendrimers have shown that the charge-transfer characteristics of the singlet excited states can be generation-dependent. acs.orgchemrxiv.orgchemrxiv.org The lowest singlet excited state (S1) and triplet excited state (T1) are crucial in determining the emissive properties. acs.org The lifetime of the S1 state for carbazole is typically in the range of 13-15 ns and is weakly dependent on the solvent. mdpi.com The population of the T1 triplet state occurs via intersystem crossing from the S1 state. mdpi.com The dynamics of these excited states, including their formation and decay pathways, are critical for applications in technologies like OLEDs, particularly those utilizing thermally activated delayed fluorescence (TADF). acs.orgchemrxiv.orgchemrxiv.org

Photoluminescence Quantum Yield (PLQY) Studies in Solution and Solid State

The photoluminescence quantum yield (PLQY or ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The PLQY of carbazole derivatives can be high, making them suitable for emissive applications. researchgate.net This efficiency is influenced by the molecular structure, the rigidity of the environment, and the presence of quenching agents.

In solution, the PLQY of carbazole-based compounds can be affected by factors such as solvent polarity and the presence of dissolved oxygen, which can quench the excited states. mdpi.com For many carbazole derivatives, high quantum yields are observed in non-polar solvents. researchgate.net The substitution at the 3 and 6 positions of the carbazole ring can enhance solubility and lead to high fluorescence quantum yields, sometimes reaching up to 0.89 in dichloromethane. researchgate.net

In the solid state, the PLQY can be significantly different from that in solution. Aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence intensity of a molecule decreases upon aggregation in the solid state due to strong intermolecular π-π stacking. However, some carbazole derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. nih.govnih.gov This is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways. The PLQY of carbazole compounds in the solid state has been reported to be high, with values up to 0.85. researchgate.net

Table 2: Representative Photoluminescence Quantum Yields (PLQY) of Emissive Standards

| Compound | PLQY (ΦF) | Conditions |

| Quinine bisulfate | 0.60 | 1.0 x 10⁻⁵ M in 1 N H₂SO₄ |

| 9,10-Diphenylanthracene | 0.97 | in cyclohexane |

| [Ru(bpy)₃]²⁺ | 0.040 | in aerated water |

This table provides reference PLQY values for commonly used standards to give context to the efficiency of fluorescent compounds. bjraylight.com

Influence of Solvent Polarity and Intermolecular Interactions on Photophysical Behavior

The photophysical properties of carbazole derivatives are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. imist.maimist.maresearchgate.net An increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum, particularly for molecules that exhibit a significant change in dipole moment upon excitation, which is characteristic of an ICT state. researchgate.netnih.gov

For carbazole and its simple alkyl derivatives, the Stokes shift—the difference between the absorption and emission maxima—is generally small and increases slightly with solvent polarity. mdpi.com This suggests that the structural changes between the ground and excited states are minor. mdpi.com However, in donor-acceptor type carbazole systems, large solvatochromic shifts are often observed, indicating a more pronounced ICT character. imist.maresearchgate.net The fluorescence spectra of these compounds are typically more sensitive to solvent polarity than their absorption spectra. imist.ma

Intermolecular interactions, such as hydrogen bonding and π-π stacking, can also play a crucial role in the photophysical behavior of carbazole derivatives. In polar protic solvents, hydrogen bonding between the solvent and the solute can stabilize the excited state, influencing the emission wavelength and quantum yield. imist.ma In the solid state or in concentrated solutions, intermolecular π-π interactions can lead to the formation of aggregates. researchgate.net These aggregates may have different photophysical properties compared to the isolated molecules, sometimes leading to excimer emission at longer wavelengths or fluorescence quenching.

Computational Chemistry and Mechanistic Insights into 9 2,2 Diethoxyethyl 9h Carbazole Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

No published research could be located that provides Density Functional Theory (DFT) calculations for 9-(2,2-diethoxyethyl)-9H-carbazole. Consequently, specific data regarding its electronic structure, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are not available. Such calculations would be invaluable for understanding the compound's electron-donating properties, charge transport characteristics, and potential as a building block for optoelectronic materials.

Molecular Dynamics Simulations to Understand Conformation and Aggregation Phenomena

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound in the existing literature. MD studies are crucial for understanding the conformational dynamics of the diethoxyethyl side chain and its influence on the intermolecular interactions and aggregation behavior of the molecule in various phases. This information is vital for predicting and controlling the morphology of thin films, which directly impacts device performance.

Theoretical Prediction of Spectroscopic and Electrochemical Properties

Specific theoretical predictions for the spectroscopic (e.g., UV-Vis absorption, fluorescence) and electrochemical (e.g., oxidation potential) properties of this compound are absent from the scientific record. While experimental data may exist, its theoretical corroboration and detailed interpretation through computational methods have not been documented. These predictions are essential for designing new molecules with tailored photophysical and redox properties.

Elucidation of Reaction Mechanisms for Functionalization and Polymerization Processes

Computational studies elucidating the reaction mechanisms for the functionalization of the carbazole (B46965) core or the polymerization of monomers derived from this compound are not found in the available literature. Mechanistic insights from computational chemistry would be instrumental in optimizing reaction conditions, understanding regioselectivity, and predicting the properties of resulting polymers. For instance, understanding the mechanism of converting the diethoxyethyl group to a vinyl group is key to its use in polymerization.

Future Directions and Emerging Research Avenues for 9 2,2 Diethoxyethyl 9h Carbazole

Development of Advanced Functionalization Strategies for Novel 9-(2,2-Diethoxyethyl)-9H-carbazole Architectures

The inherent reactivity of the carbazole (B46965) nucleus provides a fertile ground for creating diverse and complex molecular structures. Future research should prioritize the development of sophisticated functionalization strategies to tailor the properties of this compound for specific applications.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the precise modification of carbazole derivatives. chim.it This approach allows for the direct introduction of functional groups at various positions on the carbazole ring system, offering a high degree of control over the final molecular architecture. chim.it For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of C4-aminated carbazoles, a previously challenging transformation. bohrium.com Similarly, rhodium-catalyzed C-H activation has enabled the C1-alkylation of carbazoles. chim.it These methodologies can be adapted to introduce a wide array of substituents onto the this compound backbone, thereby tuning its electronic and optical properties.

Furthermore, the development of multi-component annulation reactions offers an efficient pathway to construct complex carbazole-containing frameworks. rsc.org By reacting this compound with different building blocks in a single step, novel polycyclic and heterocyclic systems can be accessed. These advanced functionalization techniques will be instrumental in designing next-generation materials with enhanced performance.

Integration into Multifunctional Hybrid Materials and Nanostructures

The unique photophysical and electronic properties of this compound make it an excellent candidate for incorporation into multifunctional hybrid materials and nanostructures. Such integration can lead to synergistic effects, where the properties of the individual components are enhanced or new functionalities emerge.

One promising avenue is the development of carbazole-based metal-organic frameworks (MOFs) and porous organic polymers (MOPs). nih.gov The diethoxyethyl group can be hydrolyzed to an aldehyde, which can then participate in polymerization reactions to form extended networks. These porous materials could find applications in gas storage and separation, catalysis, and sensing. nih.gov

Another area of interest is the creation of hybrid materials for optoelectronic applications. By combining this compound with other electronically active components, such as quantum dots or plasmonic nanoparticles, it is possible to fabricate novel materials for light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netmdpi.com For example, carbazole derivatives have been successfully used as host materials in OLEDs, facilitating efficient energy transfer to the emissive guest molecules. researchgate.net

Synergistic Experimental and Theoretical Approaches in Carbazole Research

To accelerate the discovery and optimization of new carbazole-based materials, a close collaboration between experimental synthesis and theoretical modeling is crucial. nih.gov Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide valuable insights into the electronic structure, optical properties, and reactivity of this compound and its derivatives. nih.gov

Theoretical calculations can be used to:

Predict the absorption and emission spectra of new compounds, guiding the design of materials with specific optical properties. nih.gov

Elucidate reaction mechanisms, aiding in the optimization of synthetic procedures.

Screen virtual libraries of compounds for desired properties, prioritizing synthetic efforts. nih.gov

Understand the nature of intermolecular interactions in hybrid materials, facilitating the design of materials with enhanced charge transport properties. figshare.com

By combining experimental results with theoretical predictions, a deeper understanding of the structure-property relationships in carbazole systems can be achieved, leading to a more rational design of new materials. nih.govfigshare.com

Exploration of New Applications in Emerging Technologies

While carbazole derivatives have already found applications in various fields, there is still significant potential for their use in emerging technologies. nih.gov The unique properties of this compound make it a promising candidate for a range of advanced applications.

Bioimaging and Sensing: The fluorescent nature of the carbazole core can be exploited for the development of novel probes for bioimaging and sensing. rsc.org By attaching specific recognition units to the carbazole scaffold, sensors for detecting ions, molecules, and biological analytes can be designed.

Antimicrobial Agents: Carbazole derivatives have shown promising antimicrobial and antifungal activities. nih.govnih.gov Further research into the structure-activity relationships of this compound derivatives could lead to the development of new and effective antimicrobial agents.

Anticancer Agents: Many carbazole-containing compounds have demonstrated significant anticancer activity. nih.govijpsjournal.comnih.gov The this compound scaffold can serve as a starting point for the design and synthesis of novel anticancer drug candidates. nih.govijpsjournal.com

Antiviral Agents: Recent studies have highlighted the potential of carbazole derivatives as antiviral agents, including against SARS-CoV-2. mdpi.comresearchgate.netmdpi.com The functional groups on this compound can be modified to optimize its interaction with viral targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-(2,2-diethoxyethyl)-9H-carbazole, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, the Ullmann reaction using copper(I) iodide as a catalyst (e.g., synthesis of 9-(2-thienyl)-9H-carbazole in ) or 1,3-dipolar cycloaddition for functionalized derivatives (). Reaction conditions such as solvent polarity (e.g., toluene at reflux ), catalyst selection (Ru for C–H arylation ), and temperature significantly impact yield and purity. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization is critical ().

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR (¹H, ¹³C, ¹⁵N, and 2D HMBC) to confirm connectivity and substituent effects ().

- Mass spectrometry (MS) for molecular weight validation ().

- X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., π-π stacking in ).

- UV-Vis and fluorescence spectroscopy to assess photophysical properties ().

Q. What purification strategies are effective for carbazole derivatives with diethoxyethyl substituents?

- Methodology : Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate ). For thermally stable compounds, recrystallization from ethanol or DCM/hexane mixtures is effective. Purity can be verified using HPLC (≥95% ) and melting point analysis ( ).

Advanced Research Questions

Q. How can researchers optimize site-selective C–H functionalization of this compound for advanced derivatization?

- Methodology : Employ transition-metal catalysis. Ru-catalyzed C–H arylation with boronic acids achieves ortho-selectivity (yields: 60–85%) under mild conditions ( ). For electron-deficient positions, Pd catalysts with directing groups (e.g., pyrimidin-2-yl ) enhance regioselectivity. Computational modeling (DFT) can predict reactive sites and guide experimental design ().

Q. What strategies resolve contradictions in reported photophysical properties of carbazole derivatives with varying substituents?

- Methodology :

- Systematic variation : Synthesize derivatives with controlled substituents (e.g., electron-donating vs. withdrawing groups) and compare photoluminescence quantum yields (PLQY) ().

- Crystallographic analysis : Correlate solid-state packing (e.g., π-π interactions in ) with emission properties.

- Theoretical studies : Use TD-DFT to model excited-state behavior and identify substituent effects on charge transfer ().

Q. How can electropolymerization of this compound be tailored for conductive polymer applications?

- Methodology :

- Monomer design : Introduce copolymerizable units (e.g., thiophene or EDOT) to enhance conductivity ( ).

- Electrochemical impedance spectroscopy (EIS) : Optimize deposition parameters (e.g., potential sweep rate, solvent) to control film morphology ( ).

- Capacitance evaluation : Use cyclic voltammetry (CV) in acetonitrile/TBAPF₆ electrolytes to assess charge storage ( ).

Q. What role do intermolecular interactions play in the ultralong organic phosphorescence (UOP) of carbazole derivatives?

- Methodology :

- Crystal engineering : Design derivatives with intramolecular H-bonding (e.g., pyrimidin-2-yl substituents ) and intermolecular π-π interactions to stabilize triplet states.

- Lifetime measurements : Use time-resolved photoluminescence to quantify UOP lifetimes (up to 1.37 s in ).

- Quantum yield optimization : Introduce heavy atoms (e.g., bromine ) to enhance spin-orbit coupling.

Contradiction Analysis

- Low yields in cross-coupling reactions : Discrepancies may arise from steric hindrance of the diethoxyethyl group. Mitigate via microwave-assisted synthesis (not explicitly in evidence but inferred from similar systems) or using bulkier ligands to enhance catalyst activity.

- Divergent PLQY values : Differences in solid-state vs. solution-phase measurements ( vs. ). Standardize testing conditions (solvent, concentration) and confirm crystallinity via PXRD.

Application-Oriented Questions

Q. How can this compound be integrated into OLED host materials?

- Methodology :

- Energy level alignment : Use cyclic voltammetry to match HOMO/LUMO levels with emissive dopants (e.g., Ir complexes).

- Device fabrication : Co-deposit with emissive layers via vacuum sublimation ( ).

Q. What computational tools predict the reactivity of carbazole derivatives in Suzuki-Miyaura couplings?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.